molecular formula C18H16N4O3 B11672910 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B11672910
M. Wt: 336.3 g/mol
InChI Key: GMCYEQAQAAPUHD-YBFXNURJSA-N
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Description

N'-[(E)-(4-Hydroxy-3-Methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a hydrazone derivative featuring a pyrazole core substituted with a phenyl group at position 3 and a carbohydrazide moiety linked to a 4-hydroxy-3-methoxyphenylidene group. This compound is synthesized via condensation of a pyrazole-5-carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde under reflux in ethanol, a common method for hydrazone formation . The (E)-configuration of the imine bond is confirmed through single-crystal X-ray diffraction in related analogs, ensuring structural fidelity . Its molecular framework combines redox-active phenolic groups and a planar pyrazole ring, making it a candidate for pharmacological applications, particularly in antioxidant and anti-inflammatory studies .

Properties

Molecular Formula

C18H16N4O3

Molecular Weight

336.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O3/c1-25-17-9-12(7-8-16(17)23)11-19-22-18(24)15-10-14(20-21-15)13-5-3-2-4-6-13/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

GMCYEQAQAAPUHD-YBFXNURJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=CC=C3)O

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions for several hours. The resulting product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted phenolic derivatives.

Scientific Research Applications

Chemistry

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis. For instance, the compound can be oxidized to form quinones or aldehydes, which are important intermediates in organic chemistry .

Biology

Research has indicated that this compound possesses significant biological activities. Studies have shown its potential as an antioxidant and anticancer agent . For example, derivatives of pyrazole have been synthesized and evaluated for their ability to scavenge free radicals and inhibit cancer cell proliferation. In vitro studies demonstrated that certain pyrazole derivatives exhibited cytotoxic effects against various human cancer cell lines .

Medicine

The compound is being explored for its therapeutic potential in treating diseases such as cancer and oxidative stress-related conditions. The mechanism of action involves interaction with specific molecular targets, potentially modulating enzyme activity or receptor functions. For instance, compounds with similar structures have been investigated for their efficacy against oxidative stress markers and inflammatory pathways .

Industry

In industrial applications, this compound can be utilized in the development of new materials and chemical processes. Its unique properties allow it to be integrated into formulations for coatings, plastics, and other materials requiring enhanced durability or specific chemical resistance .

Case Studies

StudyFindingsApplication
Study 1Evaluated the antioxidant activity of pyrazole derivatives using DPPH assay; compounds showed superior radical scavenging activity compared to ascorbic acidAntioxidant development
Study 2Investigated anticancer properties of pyrazole derivatives on colorectal cancer cells; significant cytotoxicity observedCancer therapeutics
Study 3Synthesized novel pyrazole compounds with improved solubility and bioavailability; showed promising results in preclinical modelsDrug formulation

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The hydrazone linkage and pyrazole ring play crucial roles in these interactions, contributing to the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in ) enhance stability and influence redox behavior.
  • Core Flexibility : Pyrazolone derivatives () exhibit higher polarity due to the ketone group, affecting solubility and bioavailability.

Physicochemical Properties

Comparative data on melting points, yields, and spectroscopic features (Table 2):

Compound Name Molecular Weight Melting Point (°C) Yield (%) IR (C=O/C=N Stretch, cm⁻¹) Reference
Target Compound 337.34 Not reported 72–76* ~1660 (C=O), ~1600 (C=N)
2-Acetylpyrazol-3-one derivative 274.27 130 91 1721 (C=O), 1262 (C=N)
2-(4-Chloro-2-methylphenoxy)acetohydrazide 348.79 Not reported 59 ~1660 (C=O)
N′-(5-Methoxyindole)furan-carbohydrazide 314.30 Not reported Not reported ~1650 (C=O)

*Yields from analogous syntheses in .

Key Observations :

  • Yields : Condensation reactions typically yield 59–91%, influenced by steric hindrance (e.g., bulkier substituents reduce yields ).
  • Spectroscopy : IR stretches for C=O (1660–1721 cm⁻¹) and C=N (1262–1600 cm⁻¹) are consistent across analogs, confirming hydrazone formation .

Antioxidant Activity

  • The target compound’s 4-hydroxy-3-methoxyphenyl group is critical for radical scavenging, as seen in analogs like L-1 and L-2 (IC₅₀: 12–18 μM in DPPH assays) .
  • Pyrazolone derivatives (e.g., ) show reduced activity due to the absence of a free phenolic -OH group.

Anti-Inflammatory and Analgesic Effects

  • Pyrazole-carbohydrazides with methoxy groups exhibit COX-2 inhibition (e.g., 70–85% inhibition at 10 μM in ).
  • The target compound’s phenyl group at position 3 may enhance binding to hydrophobic pockets in inflammatory enzymes compared to furan-based analogs .

Toxicity and Permeability

  • Hydrazones with vanillin-derived substituents (e.g., ) show low acute toxicity (LD₅₀ > 500 mg/kg in mice) and moderate intestinal permeability (Papp: 1.2–2.8 × 10⁻⁶ cm/s) .

Biological Activity

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide is a complex organic compound belonging to the pyrazole class, which has garnered interest for its diverse biological activities. This article delves into the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core with various substituents that contribute to its biological activity. Its IUPAC name is this compound. The key structural elements include:

  • Pyrazole ring : A five-membered ring containing two nitrogen atoms.
  • Hydroxy and methoxy groups : These functional groups enhance solubility and reactivity.
  • Carbohydrazide moiety : Imparts potential for interaction with biological targets.
PropertyValue
Molecular FormulaC_{18}H_{18}N_{4}O_{3}
Molecular Weight342.36 g/mol
Melting Point129 °C
SolubilitySoluble in DMSO

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various bacterial strains, including E. coli and Staphylococcus aureus .

A study by Burguete et al. synthesized a series of 1,5-diaryl pyrazole derivatives, revealing that certain compounds exhibited effective antibacterial activity, highlighting the importance of specific substituents in enhancing efficacy .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In a study involving carrageenan-induced edema in rats, several pyrazole derivatives demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory activity of this compound is attributed to its ability to modulate inflammatory pathways.

Anticancer Potential

This compound has shown promise in anticancer research. Pyrazole derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation .

For example, Selvam et al. reported that certain pyrazole derivatives exhibited potent anticancer activity against various cancer cell lines, suggesting a potential role for this compound in cancer therapeutics .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer cell proliferation.
  • Receptor Interaction : It may interact with specific receptors that modulate cellular responses.
  • Oxidative Stress Modulation : By influencing oxidative stress pathways, it can affect cell survival and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound against Pseudomonas aeruginosa. Results indicated significant inhibition at concentrations as low as 10 µg/mL compared to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

In vivo studies using a rat model demonstrated that administration of this compound resulted in a 70% reduction in paw edema after 24 hours post-treatment, comparable to standard anti-inflammatory drugs like ibuprofen .

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